![molecular formula C11H17BN2O2 B2440910 [2-(4-Methyl-1-piperazinyl)phenyl]boronsäure CAS No. 250383-80-3](/img/structure/B2440910.png)
[2-(4-Methyl-1-piperazinyl)phenyl]boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methyl-1-piperazinyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of boron-containing drugs, which have shown potential in treating various diseases, including cancer. Boron neutron capture therapy (BNCT) is one such application where boronic acids play a crucial role .
Medicine: In medicinal chemistry, [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid is used as a building block for the synthesis of bioactive molecules. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties .
Wirkmechanismus
Target of Action
The primary target of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid involves its interaction with its targets in the Suzuki–Miyaura cross-coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of carbon–carbon bonds . The downstream effects of this reaction include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that boronic esters, such as [2-(4-methyl-1-piperazinyl)phenyl]boronic acid, are generally stable and readily prepared . These properties suggest that [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid would depend on the specific context of its use.
Action Environment
The action of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups , suggesting that [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid could be effective in a variety of chemical environments. Like all boronic esters, [2-(4-methyl-1-piperazinyl)phenyl]boronic acid is only marginally stable in water , which could limit its stability and efficacy in certain environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid typically involves the reaction of 2-bromo-4-methyl-1-piperazine with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted boronic acids and esters.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the piperazinyl group, making it less versatile in biological applications.
4-Methylphenylboronic acid: Similar structure but lacks the piperazinyl group, limiting its use in medicinal chemistry.
Piperazineboronic acid: Contains the piperazinyl group but lacks the phenyl ring, reducing its effectiveness in certain reactions.
Uniqueness: The presence of both the phenyl ring and the 4-methyl-1-piperazinyl group in [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid provides a unique combination of properties. This structure allows for versatile applications in organic synthesis, medicinal chemistry, and material science, making it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
[2-(4-methylpiperazin-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5,15-16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHJNDDIBAAYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2CCN(CC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
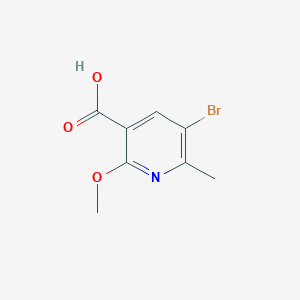
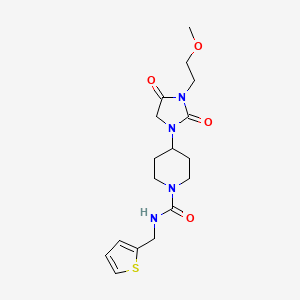
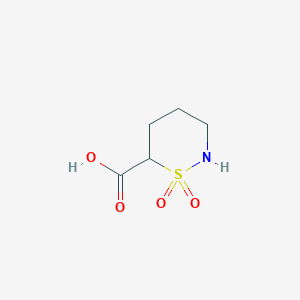


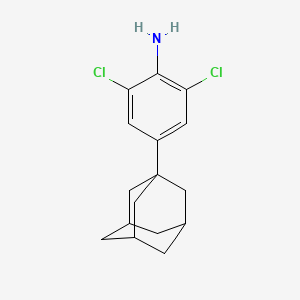
![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2440842.png)
![2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane](/img/structure/B2440843.png)
![1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B2440844.png)
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2440845.png)
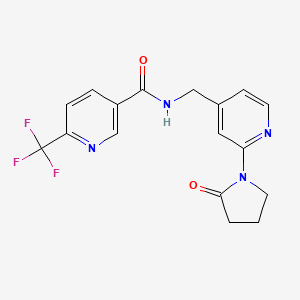
![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440848.png)
![2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2440849.png)
![1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/new.no-structure.jpg)
